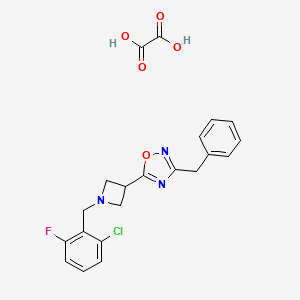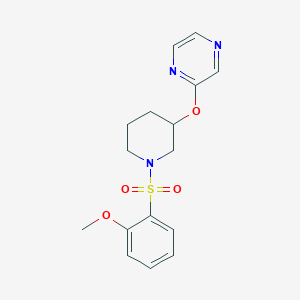
2-(氨基甲基)-2-甲基戊-4-炔-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-2-methylpent-4-yn-1-ol is an organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a pent-4-yn-1-ol backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and industry.
科学研究应用
2-(Aminomethyl)-2-methylpent-4-yn-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It’s worth noting that aminomethyl groups often feature in tertiary amines and are usually obtained by alkylation . They are known to interact with various biological targets, influencing their function.
Mode of Action
Aminomethyl groups are known to interact with their targets through various mechanisms, often involving the formation of bonds with other molecules . The specific changes resulting from these interactions would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Compounds with aminomethyl groups can potentially influence a variety of biochemical processes, given their reactivity and ability to form bonds with other molecules .
Pharmacokinetics
The pharmacokinetics of a compound are influenced by its physicochemical properties, including its size, charge, lipophilicity, and the presence of functional groups such as the aminomethyl group .
Result of Action
The presence of the aminomethyl group suggests that it could potentially interact with various biological targets, leading to changes in their function .
Action Environment
The action, efficacy, and stability of 2-(Aminomethyl)-2-methylpent-4-yn-1-ol can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific conditions within the biological system where the compound is active .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-methylpent-4-yn-1-ol typically involves the reaction of 2-methyl-3-butyn-2-ol with formaldehyde and ammonia. This reaction proceeds under mild conditions, often in the presence of a catalyst such as a Lewis acid, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(Aminomethyl)-2-methylpent-4-yn-1-ol can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions
2-(Aminomethyl)-2-methylpent-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alkenes or alkanes.
相似化合物的比较
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)phenol
- 2-(Aminomethyl)indole
Uniqueness
2-(Aminomethyl)-2-methylpent-4-yn-1-ol is unique due to its combination of an aminomethyl group and an alkyne group, which provides distinct reactivity compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.
属性
IUPAC Name |
2-(aminomethyl)-2-methylpent-4-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-4-7(2,5-8)6-9/h1,9H,4-6,8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSVKEWHEDOZIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(CN)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2370431.png)
![N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2370433.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2370434.png)
![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2370436.png)



![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2370445.png)






